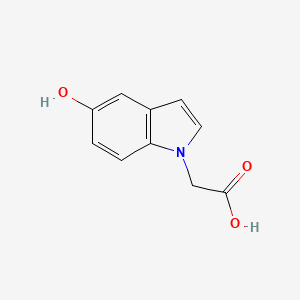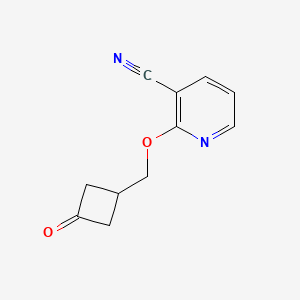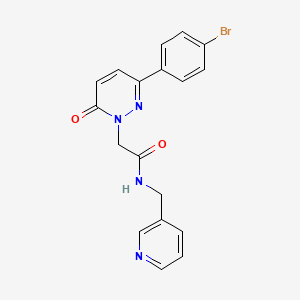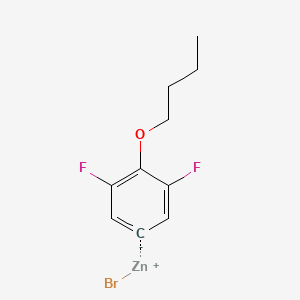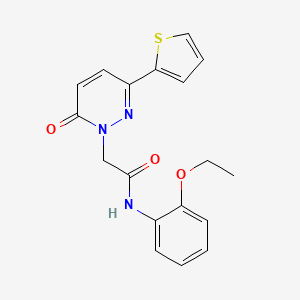
2,4-Dichloro-5-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent. The presence of both chlorine and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxyphenylzinc bromide typically involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4-Dichloro-5-methoxyphenyl bromide+Zn→2,4-Dichloro-5-methoxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of high-purity zinc and anhydrous THF is crucial to avoid side reactions and contamination .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxyphenylzinc bromide primarily undergoes substitution and addition reactions. It is highly effective in cross-coupling reactions, particularly the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Substitution Reactions: Can be performed with various electrophiles like alkyl halides, aryl halides, and acyl chlorides under mild conditions.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications .
Scientific Research Applications
2,4-Dichloro-5-methoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in nucleophilic addition and substitution reactions. The molecular targets are typically electrophilic centers in the reactants, and the pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 2-Ethoxy-5-methoxyphenylzinc bromide
- 2,4-Dichloro-5-methoxyphenylmagnesium bromide
Uniqueness
Compared to similar compounds, 2,4-Dichloro-5-methoxyphenylzinc bromide offers unique reactivity due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group. This combination enhances its nucleophilicity and makes it particularly effective in cross-coupling reactions .
Properties
Molecular Formula |
C7H5BrCl2OZn |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
bromozinc(1+);2,4-dichloro-1-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H5Cl2O.BrH.Zn/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZTMPHMYTQPHZBH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C([C-]=C1)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


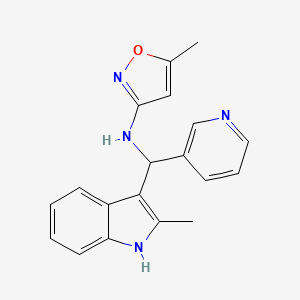
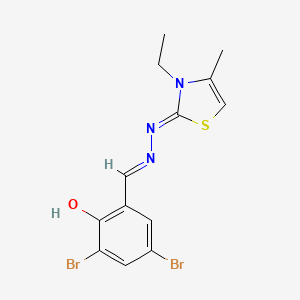
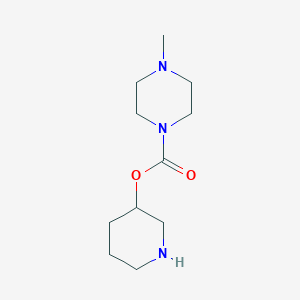
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B14871983.png)
![1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B14871998.png)
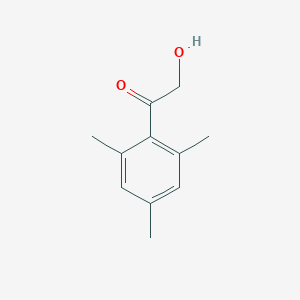
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14872005.png)
